molecular formula C10H7BrF2O3 B12456181 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid

3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid

Cat. No.: B12456181
M. Wt: 293.06 g/mol
InChI Key: ZTDTZLBJFJSGHB-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid is a chemical compound with the molecular formula C10H7BrF2O3 It is known for its unique structure, which includes a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid typically involves the following steps:

    Bromination: The starting material, 2-difluoromethoxy-phenyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Methoxylation: The difluoromethoxy group is introduced through a methoxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-methoxy-phenyl)-acrylic acid: Similar structure but lacks the difluoromethoxy group.

    3-(5-Chloro-2-difluoromethoxy-phenyl)-acrylic acid: Contains a chlorine atom instead of bromine.

    3-(5-Bromo-2-difluoromethoxy-phenyl)-propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

Uniqueness

The presence of both bromine and difluoromethoxy groups in 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid makes it unique compared to its analogs

Properties

IUPAC Name

3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDTZLBJFJSGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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